Disodium 7-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
Description
Disodium 7-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is a synthetic azo dye characterized by a naphthalene backbone substituted with acetamido, hydroxyl, and sulphonate groups, as well as a complex azo linkage. Its structure includes two sodium counterions, enhancing water solubility, and a sulphonatooxyethylsulphonyl group that contributes to its stability and reactivity. This compound is primarily used in industrial dyeing processes, owing to its vibrant color and resistance to fading .
Properties
CAS No. |
84083-04-5 |
|---|---|
Molecular Formula |
C20H17N3Na2O11S3 |
Molecular Weight |
617.5 g/mol |
IUPAC Name |
disodium;7-acetamido-4-hydroxy-3-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-14-5-6-17-13(9-14)10-18(36(28,29)30)19(20(17)25)23-22-15-3-2-4-16(11-15)35(26,27)8-7-34-37(31,32)33;;/h2-6,9-11,25H,7-8H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
ZHWGTFYFZCBLSP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate typically involves a multi-step process. The starting materials include naphthalene derivatives and sulfonated aromatic compounds. The key steps in the synthesis are:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo compound.
Sulfonation: The azo compound undergoes sulfonation to introduce sulfonate groups, enhancing its solubility in water.
Acetylation: The final step involves acetylation to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions. The final product is purified through crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Disodium 7-acetamido-4-hydroxy-3-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it useful as a pH indicator and in redox reactions. The sulfonate groups enhance its solubility in water, allowing it to interact with various biological and chemical systems effectively.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
Sulphonatooxyethylsulphonyl Group : Unique to the target compound, this group improves solubility and binding affinity to fabrics compared to Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which lacks the ethylsulphonyl bridge .
Acetamido vs. Amino Groups: The acetamido group in the target compound reduces reactivity compared to the amino-substituted analogue, enhancing stability during storage but limiting pH sensitivity .
Nitro and Methyl Groups : The nitro group in the compound from reduces water solubility but increases photostability, making it suitable for outdoor applications .
Counterion Effects
- Sodium vs. Potassium : Sodium counterions (target compound) offer better solubility in aqueous media than potassium (Dipotassium 7-hydroxynaphthalene-1,3-disulphonate), which is critical for dye uptake in textiles .
Research Findings and Methodologies
- Spectrofluorometry and Tensiometry : Techniques used for critical micelle concentration (CMC) determination in quaternary ammonium compounds () could be adapted to study the self-assembly behavior of sulphonated dyes in solution .
- Virtual Screening : Structural similarity analysis () highlights the importance of the azo linkage and sulphonate groups in predicting dye performance and toxicity .
Q & A
Q. Q1: What are the recommended methodologies for synthesizing and purifying this compound to ensure high yield and structural fidelity?
Answer: Synthesis typically involves diazo coupling reactions between aromatic amines and hydroxylated naphthalene sulfonates. Key steps include:
- Diazotization : Use sodium nitrite and HCl under controlled temperatures (0–5°C) to generate the diazonium salt from the amine precursor.
- Coupling : React the diazonium salt with the hydroxylated naphthalene sulfonate under alkaline conditions (pH 8–10) to form the azo linkage.
- Purification : Employ recrystallization from ethanol/water mixtures or ion-exchange chromatography to remove unreacted sulfonic acid derivatives .
- Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) and structural integrity via FTIR (azo bond stretch at ~1600 cm⁻¹) .
Q. Q2: How can researchers characterize the electronic and steric effects of the sulfonate and azo groups on this compound’s stability in aqueous solutions?
Answer:
- UV-Vis Spectroscopy : Monitor λmax shifts under varying pH (2–12) to assess protonation/deprotonation of hydroxyl and sulfonate groups. For example, bathochromic shifts above pH 7 indicate deprotonation of phenolic -OH .
- Dynamic Light Scattering (DLS) : Measure aggregation behavior in aqueous buffers to evaluate steric hindrance from the sulfonatooxyethyl group.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactive sites .
Q. Q3: What experimental protocols are recommended for assessing photostability under UV irradiation?
Answer:
- Accelerated Degradation Tests : Expose the compound to UV-C (254 nm) in a quartz cell and monitor degradation kinetics via HPLC. Use actinometry to calibrate light intensity.
- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to identify involvement of reactive oxygen species (ROS) .
- Product Identification : Isolate degradation byproducts using preparative TLC and characterize via LC-MS (ESI− mode for sulfonate detection) .
Advanced Research Questions
Q. Q4: How can contradictions in reported degradation pathways (e.g., aerobic vs. anaerobic conditions) be resolved for this compound?
Answer:
- Controlled Comparative Studies : Perform parallel experiments under aerobic (O2-saturated) and anaerobic (N2-purged) conditions, monitoring intermediates via time-resolved Raman spectroscopy.
- Isotopic Labeling : Use <sup>15</sup>N-labeled azo groups to track N2 evolution during reductive cleavage, distinguishing biotic vs. abiotic pathways .
- Meta-Analysis : Cross-reference data from bacterial degradation studies (e.g., Halomonas spp.) and chemical reduction (e.g., Na2S2O4) to identify conserved intermediates .
Q. Q5: What strategies optimize this compound’s application as a fluorescent probe for metal ion detection, given its structural complexity?
Answer:
- Chelation Site Engineering : Introduce carboxylate or amino groups at the naphthalene ring to enhance metal binding (e.g., Cu<sup>2+</sup> or Fe<sup>3+</sup>).
- Fluorescence Quenching Assays : Titrate with metal ions and measure Stern-Volmer constants (KSV) to quantify sensitivity. Use time-resolved fluorescence to distinguish static vs. dynamic quenching .
- Selectivity Screening : Test against transition metal panels (e.g., Co<sup>2+</sup>, Ni<sup>2+</sup>) in buffered solutions (HEPES, pH 7.4) to assess interference .
Q. Q6: How can computational models predict the compound’s interaction with biological macromolecules (e.g., serum albumin)?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to human serum albumin (PDB ID: 1AO6), focusing on Sudlow’s Site I (hydrophobic pocket).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the bound complex. Monitor hydrogen bonds between sulfonate groups and Lys<sup>199</sup>/Arg<sup>257</sup> residues .
- Experimental Validation : Compare computational Kd values with fluorescence displacement assays using warfarin as a Site I competitor .
Q. Q7: What advanced techniques resolve spectral overlap in quantifying this compound in environmental matrices?
Answer:
- Second-Order Calibration : Apply PARAFAC or MCR-ALS to UV-Vis datasets to deconvolute overlapping peaks from humic acids or other azo dyes .
- SERS Enhancement : Functionalize Au nanoparticles with thiolated β-cyclodextrin to selectively enhance Raman signals of the naphthalene backbone (~1350 cm⁻¹) .
- Mass Spectrometry Imaging : Use MALDI-TOF to map spatial distribution in biofilm matrices, correlating with FTIR microspectroscopy data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
